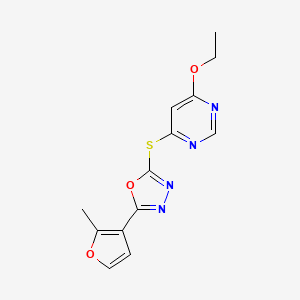
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone, also known as DTBM-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone acts as a competitive antagonist of the glycine receptor α3 subtype. This means that it binds to the receptor site and prevents the binding of glycine, which is the natural ligand for the receptor. By inhibiting the activity of the α3 subtype, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone selectively inhibits the α3 subtype of glycine receptors, with little to no effect on other subtypes. In vivo studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes, such as pain perception, locomotor activity, and anxiety-like behavior.
Advantages and Limitations for Lab Experiments
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has several advantages for lab experiments, including its selectivity for the α3 subtype of glycine receptors, its potency, and its ability to modulate inhibitory neurotransmission. However, there are also limitations to its use, such as its potential off-target effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone. One potential direction is to further investigate its mechanism of action and potential off-target effects. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Additionally, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone could be used as a tool for studying the role of glycine receptors in various physiological and pathological processes.
Synthesis Methods
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2,3,6-trifluorophenylacetic acid with thionyl chloride to form 2,3,6-trifluorophenylacetyl chloride. The second step involves the reaction of 3,3-dimethylmorpholine with sodium hydride to form the sodium salt of 3,3-dimethylmorpholine, which is then reacted with 2,3,6-trifluorophenylacetyl chloride to form (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone.
Scientific Research Applications
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has potential applications in scientific research as a tool for studying ion channels. Specifically, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to selectively inhibit the glycine receptor α3 subtype, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. By selectively inhibiting this subtype, researchers can better understand the role of glycine receptors in various physiological and pathological processes.
properties
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-13(2)7-19-6-5-17(13)12(18)10-8(14)3-4-9(15)11(10)16/h3-4H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGASVZEUZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C(C=CC(=C2F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)


![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)
